N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide
Description
Properties
Molecular Formula |
C14H17Cl2NO2 |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-9(14(18)17-11-4-2-3-5-11)19-13-7-6-10(15)8-12(13)16/h6-9,11H,2-5H2,1H3,(H,17,18) |
InChI Key |
CVHAGXMPMIKOKO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclopentyl group and a dichlorophenoxy moiety. The presence of these functional groups contributes to its unique chemical properties, influencing its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
- Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has shown promise in reducing inflammation. Experimental studies have reported that it can decrease the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Activity : A laboratory study assessed the effectiveness of the compound against common pathogens. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 10 µg/mL S. aureus 15 µg/mL P. aeruginosa 20 µg/mL - Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.
- Toxicological Assessment : A toxicological study evaluated the safety profile of the compound. The results indicated no significant toxicity at therapeutic doses, with a high margin of safety observed in animal models.
Comparison with Similar Compounds
Key Observations :
- N-Substituent Effects : Bulky substituents (e.g., cyclopropyl, cyclobutyl) generally increase melting points compared to linear alkyl or aromatic groups. For example, compound 27i (cyclopropyl) melts at 109–110°C, while MBX 1642 (4-fluorobenzyl) melts at 120–121°C .
- Polar Groups: The introduction of polar groups (e.g., cyano in 27m) enhances solubility in organic solvents, reflected in higher Rf values (0.70 vs. 0.44 for 27i) .
- Stereochemistry : Stereospecific derivatives (e.g., compound 27b in ) exhibit distinct melting points (128–130°C) compared to racemic mixtures, suggesting improved crystallinity .
Enzyme Inhibition
- COX-2 Inhibition: Analogues with thiourea and dichlorophenoxy groups (e.g., ) demonstrated superior COX-2 binding compared to 2,4-dichlorophenoxyacetic acid, highlighting the role of the amide-thiourea pharmacophore .
Herbicidal and Fungicidal Activity
- Fenoxanil: A commercial fungicide targeting rice blast (Magnaporthe grisea), Fenoxanil’s efficacy is attributed to the cyano-dimethylpropyl group, which enhances systemic uptake .
- Herbicidal Derivatives : Compounds with pyrimidinyl substituents (e.g., ) showed potent herbicidal activity against broadleaf weeds, with IC₅₀ values <10 μM .
Preparation Methods
Reaction Conditions
-
Solvent : Polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) or toluene.
-
Catalyst : Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
-
Workup : Sequential washes with water, brine, and organic solvent extraction, followed by vacuum drying.
Example Protocol (Adapted from Vulcanchem):
-
Step 1 : Dissolve 2-(2,4-dichlorophenoxy)propanoic acid (10 mmol) in anhydrous dichloromethane.
-
Step 2 : Add EDC (12 mmol) and catalytic 4-dimethylaminopyridine (DMAP).
-
Step 3 : Introduce cyclopentylamine (12 mmol) dropwise at 0°C.
-
Step 4 : Stir at room temperature for 12 hours.
-
Step 5 : Quench with water, extract with ethyl acetate, and concentrate under reduced pressure.
Acid Chloride Intermediate Method
This two-step approach first converts the carboxylic acid to its reactive acid chloride, followed by amidation.
Step 1: Synthesis of 2-(2,4-Dichlorophenoxy)Propanoyl Chloride
Step 2: Amidation with Cyclopentylamine
Example Protocol (Adapted from TCI America):
-
Step 1 : Reflux 2-(2,4-dichlorophenoxy)propanoic acid (10 mmol) with SOCl₂ (15 mmol) for 3 hours.
-
Step 2 : Cool, evaporate SOCl₂, and dissolve the residue in dichloromethane.
-
Step 3 : Add cyclopentylamine (12 mmol) and TEA (15 mmol) at 0°C.
-
Step 4 : Stir for 6 hours, wash with 1M HCl, and dry over Na₂SO₄.
Alternative Approaches and Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time:
Solvent-Free Mechanochemical Synthesis
Comparative Analysis of Methods
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation (EDC) | 70–85% | >95% | High purity; minimal steps | Costly coupling agents |
| Acid Chloride Route | 65–78% | 90–94% | Scalable; uses inexpensive reagents | Requires handling corrosive SOCl₂ |
| Microwave-Assisted | 80–88% | >95% | Rapid; energy-efficient | Specialized equipment needed |
| Mechanochemical | 75–82% | 85–90% | Eco-friendly; no solvents | Lower purity; limited scalability |
Critical Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
